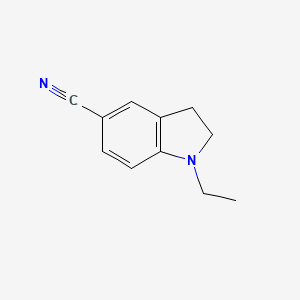
1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure comprising a benzene ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a nitrile group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the cyclization of appropriate precursors under specific conditions, such as using methanesulfonic acid under reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups at specific positions on the indole ring.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
- 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile
- 1-Propyl-2,3-dihydro-1H-indole-5-carbonitrile
- 1-Benzyl-2,3-dihydro-1H-indole-5-carbonitrile
Comparison: 1-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the nitrogen atom and the nitrile group at the 5-position confer distinct properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
89937-22-4 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-ethyl-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
OTGQTEBIZZWLDI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=C1C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
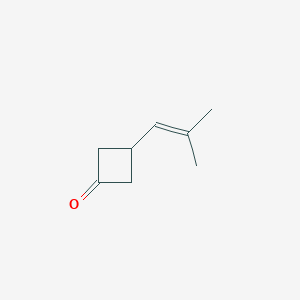
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
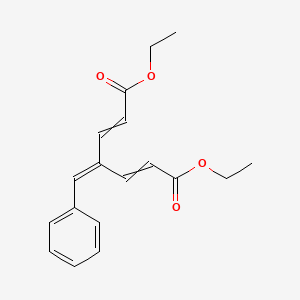

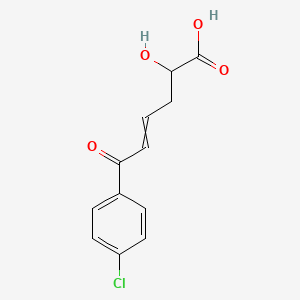
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
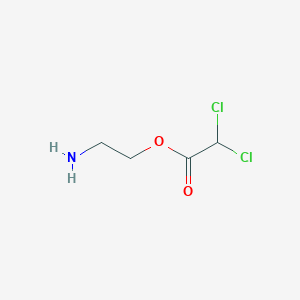
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
